Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, two ethoxy groups, and a hydroxymethyl group attached to a piperidine ring. Piperidine derivatives are known for their significant role in medicinal chemistry and organic synthesis due to their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the protection of the piperidine nitrogen with a tert-butyl group, followed by the introduction of ethoxy groups through etherification reactions. The hydroxymethyl group can be introduced via hydroxymethylation reactions using formaldehyde or other suitable reagents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes . These systems allow for the continuous synthesis of the compound, making the process more sustainable and scalable.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction may produce a variety of piperidine-based compounds.
Scientific Research Applications
Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Medicine: Piperidine derivatives are known for their pharmacological activities, and this compound is explored for its potential therapeutic applications.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
tert-butyl (2R)-4,4-diethoxy-2-(hydroxymethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO5/c1-6-19-15(20-7-2)8-9-16(12(10-15)11-17)13(18)21-14(3,4)5/h12,17H,6-11H2,1-5H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWAWSJXEVHALDS-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(C(C1)CO)C(=O)OC(C)(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1(CCN([C@H](C1)CO)C(=O)OC(C)(C)C)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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